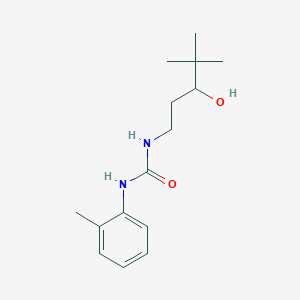![molecular formula C15H15FN2O3S B2712535 3-[(4-Cyclobutyl-6-oxopyrimidin-1-yl)methyl]benzenesulfonyl fluoride CAS No. 2411305-61-6](/img/structure/B2712535.png)
3-[(4-Cyclobutyl-6-oxopyrimidin-1-yl)methyl]benzenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Cyclobutyl-6-oxopyrimidin-1-yl)methyl]benzenesulfonyl fluoride is a chemical compound used in scientific research. It is commonly referred to as CBTF and is used as an inhibitor in biochemical experiments. CBTF is a potent inhibitor of a family of enzymes called serine proteases, which are involved in various physiological processes.
Mécanisme D'action
CBTF inhibits the activity of serine proteases by binding to their active site. The sulfonyl fluoride group of CBTF reacts with the serine residue in the active site of the enzyme, forming a covalent bond. This covalent bond prevents the enzyme from carrying out its catalytic function, thus inhibiting its activity.
Biochemical and Physiological Effects:
CBTF has been shown to have a potent inhibitory effect on serine proteases. This inhibition has been used to study the role of these enzymes in various physiological processes. For example, CBTF has been used to study the role of serine proteases in blood coagulation, inflammation, and immune response. CBTF has also been shown to have an anti-tumor effect, possibly due to its inhibitory effect on serine proteases involved in tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
CBTF is a potent inhibitor of serine proteases and is widely used in biochemical experiments. Its advantages include its high potency and specificity for serine proteases. However, CBTF has some limitations, including its irreversibility and potential off-target effects. CBTF irreversibly binds to the active site of serine proteases, making it difficult to study the reversibility of enzyme inhibition. CBTF may also have off-target effects on other enzymes that contain a serine residue in their active site.
Orientations Futures
There are many future directions for the use of CBTF in scientific research. One direction is the development of CBTF analogs with improved potency and specificity for serine proteases. Another direction is the use of CBTF in the study of the role of serine proteases in various physiological processes, such as wound healing and tissue repair. CBTF may also have potential therapeutic applications, such as in the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, CBTF is a potent inhibitor of serine proteases and is widely used in biochemical experiments. Its inhibitory effect has been used to study the role of serine proteases in various physiological processes, and it may have potential therapeutic applications. CBTF has advantages and limitations for lab experiments, and there are many future directions for its use in scientific research.
Méthodes De Synthèse
The synthesis of CBTF involves the reaction of 4-cyclobutyl-6-oxo-1,2,3,6-tetrahydropyrimidine with benzenesulfonyl chloride and triethylamine. The reaction is carried out in a mixture of dichloromethane and methanol. The product is then purified by column chromatography to obtain CBTF in high purity.
Applications De Recherche Scientifique
CBTF is used as an inhibitor in various biochemical experiments. It has been shown to inhibit the activity of serine proteases, which are involved in many physiological processes, including blood coagulation, inflammation, and immune response. CBTF has been used to study the role of serine proteases in these processes, and its inhibitory effect has been used to elucidate the mechanism of action of these enzymes.
Propriétés
IUPAC Name |
3-[(4-cyclobutyl-6-oxopyrimidin-1-yl)methyl]benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c16-22(20,21)13-6-1-3-11(7-13)9-18-10-17-14(8-15(18)19)12-4-2-5-12/h1,3,6-8,10,12H,2,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOUSHCWZJIUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)N(C=N2)CC3=CC(=CC=C3)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)-2-oxopropanamide](/img/structure/B2712453.png)
![N'-{5-[(2E)-3-(Dimethylamino)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-N,N-dimethylimidoformamide](/img/structure/B2712454.png)
![(E)-ethyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2712455.png)
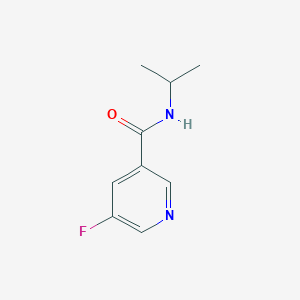
![N-(4-chlorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2712458.png)
![(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride](/img/structure/B2712459.png)
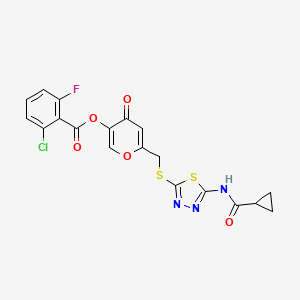
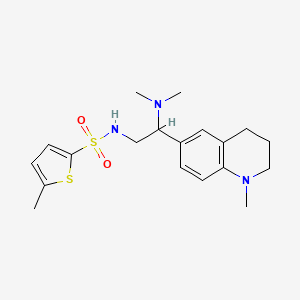

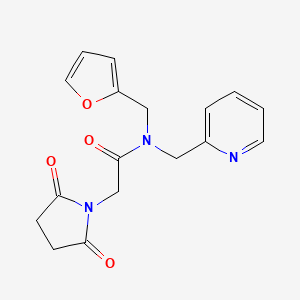
![8-(2-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2712472.png)

